3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

Catalog No.
S13098794
CAS No.
919109-48-1
M.F
C17H25ClO2
M. Wt
296.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

CAS Number

919109-48-1

Product Name

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

Molecular Formula

C17H25ClO2

Molecular Weight

296.8 g/mol

InChI

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3

InChI Key

ZSXWJHGAOQGIIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CCl

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is an organic compound characterized by its unique structure, which includes a chloromethyl group, a hydroxyl group, and a nonyl side chain attached to a benzaldehyde moiety. This compound belongs to the class of substituted benzaldehydes and is notable for its potential applications in various fields, including organic synthesis and biological research. Its chemical formula is C16H23ClOC_{16}H_{23}ClO, indicating the presence of chlorine, carbon, hydrogen, and oxygen atoms.

Due to the functional groups present in its structure:

  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or quinones.
  • Reduction: The aldehyde group can be reduced to form primary alcohols.
  • Condensation Reactions: This compound may also participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

The synthesis of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2-hydroxy-5-nonylbenzaldehyde.
  • Chloromethylation: The introduction of the chloromethyl group can be accomplished using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
  • Reaction Conditions: The reaction is usually performed under controlled conditions to optimize yield and minimize by-products.

Alternative methods may involve the use of different chloromethylating agents or solvents to enhance reaction efficiency.

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Coordination Chemistry: Due to its ability to chelate metal ions, it can be utilized in studies involving metal ion transport.
  • Pharmaceutical Research: There is ongoing interest in exploring its therapeutic potential, particularly regarding heavy metal detoxification.

Interaction studies have focused on the compound's ability to bind with metal ions, particularly copper. The mechanism typically involves the formation of stable complexes between the hydroxyl and aldehyde groups and metal ions. This property is significant for applications in hydrometallurgy and biochemistry, where metal ion extraction and transport are critical.

Several compounds share structural similarities with 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Hydroxy-5-nonylbenzaldehydeHydroxyl and nonyl groupsKnown for chelating properties
2-Hydroxy-5-chlorobenzaldehydeChlorine substitution on benzaldehydeExhibits antibacterial activity
4-Chloro-2-hydroxybenzaldehydeChlorine and hydroxyl groupsUsed as a precursor in dye synthesis

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is unique due to its specific combination of functional groups that provide distinct reactivity patterns and biological interactions compared to these similar compounds. Its chloromethyl group enhances its reactivity towards nucleophiles, setting it apart from others that lack this feature.

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.1543077 g/mol

Monoisotopic Mass

296.1543077 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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